molecular formula C17H12F3NO4 B4295141 (2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid

(2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid

Cat. No.: B4295141
M. Wt: 351.28 g/mol
InChI Key: QNUXHSJOVXHJJR-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid is a synthetic organic compound known for its unique chemical structure and properties. This compound features a phenyl group, a trifluoromethoxy group, and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction yields (Z)-4-{[4-(aminosulfonyl)phenyl]amino}-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain the desired product . The reaction is carried out in a mixture of DMF and toluene, with azeotropic distillation of the released water to improve yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The phenyl and trifluoromethoxy groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid is unique due to the presence of both the trifluoromethoxy and amino groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

(Z)-4-oxo-4-phenyl-2-[4-(trifluoromethoxy)anilino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4/c18-17(19,20)25-13-8-6-12(7-9-13)21-14(16(23)24)10-15(22)11-4-2-1-3-5-11/h1-10,21H,(H,23,24)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUXHSJOVXHJJR-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C(=O)O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C(/C(=O)O)\NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid
Reactant of Route 2
(2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid
Reactant of Route 3
(2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid
Reactant of Route 4
(2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid
Reactant of Route 5
(2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.